molecular formula C17H12ClFN4 B2717484 4-(4-Chlorophenyl)-5-[2-(4-fluorophenyl)diazenyl]-2-methylpyrimidine CAS No. 338962-04-2

4-(4-Chlorophenyl)-5-[2-(4-fluorophenyl)diazenyl]-2-methylpyrimidine

Cat. No.: B2717484
CAS No.: 338962-04-2
M. Wt: 326.76
InChI Key: PQYSENIJURXATI-FCQUAONHSA-N
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Description

4-(4-Chlorophenyl)-5-[2-(4-fluorophenyl)diazenyl]-2-methylpyrimidine (CAS: 338962-04-2) is a pyrimidine derivative featuring a diazenyl linker bridging 4-chlorophenyl and 4-fluorophenyl groups, with a methyl substituent at the 2-position of the pyrimidine ring (C₁₇H₁₂ClFN₄; molecular weight: 326.76) . The diazenyl group (‒N=N‒) is a notable feature, often associated with photochromic properties or as a pharmacophore in bioactive molecules.

Properties

IUPAC Name

[4-(4-chlorophenyl)-2-methylpyrimidin-5-yl]-(4-fluorophenyl)diazene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClFN4/c1-11-20-10-16(23-22-15-8-6-14(19)7-9-15)17(21-11)12-2-4-13(18)5-3-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQYSENIJURXATI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)C2=CC=C(C=C2)Cl)N=NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClFN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-5-[2-(4-fluorophenyl)diazenyl]-2-methylpyrimidine typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorophenylhydrazine with 4-fluorobenzaldehyde to form the corresponding hydrazone. This intermediate is then subjected to cyclization with 2-methylpyrimidine under acidic or basic conditions to yield the target compound. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-5-[2-(4-fluorophenyl)diazenyl]-2-methylpyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and fluorophenyl groups, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 4-(4-Chlorophenyl)-5-[2-(4-fluorophenyl)diazenyl]-2-methylpyrimidine typically involves the reaction of specific precursors under controlled conditions. A common method includes the condensation of 3-(4-chlorophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole with N′-(4-fluorophenyl)-2-oxopropanehydrazonoyl bromide in anhydrous ethanol, followed by recrystallization to obtain pure crystals . The compound exhibits a melting point of approximately 243°C and displays characteristic infrared absorption bands corresponding to the diazenyl (N=N) and other functional groups .

Anticancer Activity

Recent studies have highlighted the potential of pyrimidine derivatives, including this compound, as anticancer agents. Research indicates that modifications in the pyrimidine structure can enhance cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown promising results against Ehrlich Ascites Carcinoma cells, suggesting that this compound may also exhibit significant anticancer properties .

Antimicrobial Properties

The compound has been evaluated for antimicrobial activity against several pathogens. Studies have demonstrated that pyrimidine derivatives possess effective antibacterial and antifungal properties. The presence of halogen substituents like chlorine and fluorine in the structure enhances their bioactivity, making them suitable candidates for developing new antimicrobial agents .

Organic Electronics

Due to its unique electronic properties, this compound has potential applications in organic electronics. The compound can be utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), where its electronic characteristics contribute to improved efficiency and performance .

Dye Sensitization

The diazenyl group in this compound can be exploited for dye-sensitized solar cells (DSSCs). The ability to absorb light effectively makes it a candidate for enhancing the light-harvesting capabilities of solar cell materials .

Chromatography

In analytical chemistry, derivatives of pyrimidines are often used as standards or reagents in chromatographic techniques. The stability and distinct spectral properties of this compound make it useful for developing methods to analyze complex mixtures in biological samples .

Case Studies

  • Anticancer Activity Study : A recent study evaluated a series of pyrimidine derivatives for their cytotoxic effects on cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited potent anticancer activity, leading to further investigations into their mechanisms of action .
  • Antimicrobial Efficacy Assessment : Another study focused on assessing the antimicrobial properties of various pyrimidine derivatives against common pathogens. The findings revealed that compounds containing halogen substituents demonstrated significant inhibition of bacterial growth, supporting the potential use of this class of compounds in developing new antibiotics .

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-5-[2-(4-fluorophenyl)diazenyl]-2-methylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the diazenyl group suggests potential involvement in redox reactions and electron transfer processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison with Analogous Pyrimidine Derivatives

The structural features of the target compound can be compared to related pyrimidine derivatives (Table 1):

Compound Name / ID Core Structure Substituents Key Structural Features Reference
Target Compound Pyrimidine 4-ClPh, 4-FPh-diazenyl, 2-CH₃ Planar pyrimidine ring; diazenyl linker with halogenated aryl groups
ZZ4 (C₁₆H₁₁Cl₂N₅) Pyrimidine 2,4-Cl₂Ph, phenyldiazenyl Dichlorophenyl substitution; E-configuration diazenyl
5-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyrimidine Pyrimidine 4-ClPh, 3-CF₃PhO– Ether linkage instead of diazenyl; trifluoromethyl group
3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine Pyrazolopyrimidine 2,4-Cl₂Ph, 4-FPh, CF₃ Fused pyrazole-pyrimidine core; multiple halogen and CF₃ groups

Key Observations :

  • Diazenyl vs. Ether Linkers : The diazenyl group in the target compound and ZZ4 contrasts with the ether linkage in ’s compound, which may influence electronic properties and intermolecular interactions .
  • Halogenation Patterns: ZZ4 (2,4-dichlorophenyl) and the target compound (4-chlorophenyl) demonstrate how chlorine positioning affects steric and electronic profiles. The 4-fluorophenyl group in the target compound may enhance polarity compared to non-fluorinated analogs .
  • Core Modifications : ’s pyrazolopyrimidine derivative highlights how fused ring systems alter conformational flexibility and bioactivity .

Key Insights :

  • Antifungal Activity : Thiazolyl hydrazones with 4-chlorophenyl and 4-fluorophenyl groups () show moderate anticandidal activity, though less potent than fluconazole . This suggests that pyrimidine analogs like the target compound could be explored for similar applications.
  • Anticancer Potential: Thiophene-pyrimidine hybrids () demonstrate substituent-dependent cytotoxicity, with 4-chlorophenyl and triazole groups enhancing activity . The target compound’s diazenyl group may offer unique binding interactions for anticancer screening.

Substituent Effects on Physicochemical Properties

Substituents critically influence molecular conformation, crystal packing, and solubility:

  • Halogen Exchange : highlights that replacing chlorine with bromine in isostructural compounds minimally affects conformation but alters crystal packing due to differences in van der Waals radii . For the target compound, the 4-fluorophenyl group’s smaller size compared to chlorine may enhance solubility.
  • Diazenyl vs.
  • Methyl Substitution : The 2-methyl group on the pyrimidine ring in the target compound could sterically hinder rotation, stabilizing specific conformations .

Biological Activity

The compound 4-(4-Chlorophenyl)-5-[2-(4-fluorophenyl)diazenyl]-2-methylpyrimidine (C23H17ClFN5S) is a member of the pyrimidine family, characterized by its unique diazenyl substitution. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of the compound features a pyrimidine ring substituted with a chlorophenyl group and a diazenyl moiety linked to a fluorophenyl group. The compound's synthesis involves the condensation of specific precursors, yielding a product with notable crystalline properties .

Antitumor Activity

Recent advancements in drug design highlight the antitumor potential of pyrazole derivatives. For example, compounds containing pyrazole structures have demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 and A549 . The mechanism often involves the inhibition of key enzymes such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

CompoundTarget Cell LineIC₅₀ (µM)Mechanism of Action
1MCF-70.39CDK2 inhibition
2A5490.46Autophagy induction
3NCI-H4600.03Aurora-A kinase inhibition

Case Studies

  • Inhibition of Dihydroorotate Dehydrogenase (DHODH) :
    • A study explored the synthesis of pyrazole derivatives that inhibited DHODH, an enzyme critical for pyrimidine synthesis in pathogens like Plasmodium falciparum. The active compounds showed promising results in vitro against malaria parasites .
  • Antioxidant Activity :
    • Certain pyrazole derivatives have been evaluated for their antioxidant properties. These compounds demonstrated significant free radical scavenging abilities, which are essential for preventing oxidative stress-related diseases .
  • Cytotoxicity Studies :
    • Various pyrazole-based compounds were screened against cancer cell lines, revealing that many exhibited potent cytotoxicity with IC₅₀ values in low micromolar ranges. This suggests a strong potential for further development as anticancer agents .

The biological activity of This compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit critical enzymes involved in cancer cell proliferation and survival.
  • Interference with DNA Synthesis : Similar compounds have been shown to disrupt nucleic acid synthesis, leading to apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Modulation : By enhancing antioxidant defenses or directly scavenging ROS, these compounds can reduce cellular damage and promote cell survival under stress conditions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(4-Chlorophenyl)-5-[2-(4-fluorophenyl)diazenyl]-2-methylpyrimidine, and how can intermediates be optimized?

  • Methodological Answer : The synthesis typically involves diazenyl coupling between 4-chlorophenyl-substituted pyrimidine precursors and fluorophenyl diazonium salts. Key intermediates, such as 4-chloro-5-fluoro-2-(methylsulfanyl)pyrimidine, can be prepared via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. Optimization includes adjusting reaction temperature (e.g., 0–5°C for diazonium stability) and using anhydrous solvents like THF to minimize hydrolysis . Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves yield.

Q. How is structural characterization performed for this compound, and what spectroscopic techniques are critical?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight. For crystalline derivatives, single-crystal X-ray diffraction (as in ) resolves bond angles and torsion angles, with R-factors <0.06 indicating high precision. UV-Vis spectroscopy identifies π-π* transitions in the diazenyl group (~400–500 nm) .

Q. What safety protocols are critical during synthesis and handling?

  • Methodological Answer : Use gloveboxes or fume hoods to avoid inhalation of toxic intermediates (e.g., diazonium salts). Wear nitrile gloves, goggles, and flame-resistant lab coats. Waste containing halogenated byproducts must be segregated and treated via neutralization (e.g., sodium bicarbonate for acidic residues) before disposal by licensed facilities .

Advanced Research Questions

Q. How can computational chemistry predict the electronic properties and reactivity of this compound?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model HOMO-LUMO gaps to predict charge-transfer behavior. Molecular dynamics simulations assess solvation effects in polar solvents (e.g., DMSO). Dock the compound into target protein structures (e.g., kinases) using AutoDock Vina to hypothesize binding modes for drug discovery .

Q. What strategies resolve contradictions in spectroscopic data, such as unexpected coupling patterns in ¹H NMR?

  • Methodological Answer : Discrepancies may arise from tautomerism or paramagnetic impurities. Use deuterated solvents (e.g., DMSO-d₆) to stabilize specific tautomers. Variable-temperature NMR can reveal dynamic processes. Compare with X-ray crystallography data (e.g., ) to validate spatial arrangements .

Q. How does the compound’s crystal packing influence its physicochemical stability?

  • Methodological Answer : Analyze Hirshfeld surfaces to quantify intermolecular interactions (e.g., C–H⋯π, hydrogen bonds). In , weak C–H⋯O bonds stabilize the lattice. Differential scanning calorimetry (DSC) measures melting points and polymorph transitions. Hygroscopicity tests under controlled humidity (40–80% RH) assess stability for pharmaceutical formulations .

Q. What in vitro assays evaluate its potential as an enzyme inhibitor or antimicrobial agent?

  • Methodological Answer : Screen against E. coli DNA gyrase or human tyrosine kinases using fluorescence-based ATPase assays (IC₅₀ determination). Minimum inhibitory concentration (MIC) tests in Mueller-Hinton broth assess antibacterial activity. Cytotoxicity assays (e.g., MTT on HEK293 cells) ensure selectivity .

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